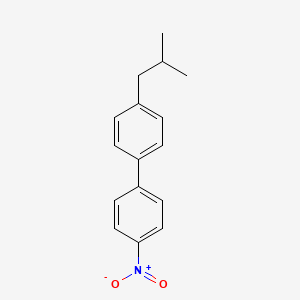

1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro-

Description

1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- is a substituted biphenyl derivative featuring a 2-methylpropyl (isobutyl) group at the 4-position and a nitro (-NO₂) group at the 4'-position. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.34 g/mol (calculated based on structural analysis). The compound’s structure combines an electron-donating alkyl group and an electron-withdrawing nitro group in para positions, which may influence its electronic properties, solubility, and reactivity.

Properties

CAS No. |

644964-44-3 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

1-(2-methylpropyl)-4-(4-nitrophenyl)benzene |

InChI |

InChI=1S/C16H17NO2/c1-12(2)11-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17(18)19/h3-10,12H,11H2,1-2H3 |

InChI Key |

OYCTUBSQXQLPES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Biphenyl Derivatives

One common method involves the nitration of biphenyl derivatives. This process typically requires the use of concentrated nitric acid and sulfuric acid to generate the nitronium ion ($$NO_2^+$$), which acts as the electrophile in the reaction.

Reaction Conditions : The reaction is generally performed at low temperatures to control the formation of byproducts and ensure regioselectivity.

Yield : This method can yield high purity products when optimized properly.

Suzuki-Miyaura Coupling

Another effective method for synthesizing 1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- is through the Suzuki-Miyaura coupling reaction. This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.

Reagents : Common reagents include:

- Aryl halide (e.g., 4-bromo-2-methylpropyl-nitrobenzene)

- Boronic acid (e.g., phenylboronic acid)

Catalyst : Palladium(0) complexes such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ are often used.

Solvent : The reaction typically takes place in solvents like dioxane or toluene under an inert atmosphere (e.g., nitrogen or argon).

Yield : The yields can be quite high (often exceeding 90%) under optimized conditions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is another viable pathway for synthesizing nitrobiphenyls. In this method, biphenyl or its derivatives are treated with electrophiles such as nitronium ions generated from nitrating agents.

-

- The biphenyl compound is dissolved in an appropriate solvent.

- A mixture of concentrated nitric and sulfuric acids is added dropwise while maintaining low temperatures.

Purification : Post-reaction purification can involve recrystallization or chromatography to isolate the desired product.

- Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|

| Nitration | Nitric acid, sulfuric acid | Low temperature | High |

| Suzuki-Miyaura Coupling | Aryl halide, boronic acid | Inert atmosphere, dioxane/toluene | >90 |

| Electrophilic Aromatic Substitution | Biphenyl, nitrating mixture | Low temperature | High |

Recent studies highlight advancements in the synthesis of biphenyl derivatives, focusing on optimizing reaction conditions for better yields and selectivity. For instance, using phase transfer catalysts has been shown to enhance the efficiency of reactions involving biphenyl derivatives by facilitating better mass transfer between phases.

Moreover, the use of greener solvents and methodologies has been emphasized in contemporary research to reduce environmental impact while maintaining high yields and purity levels.

Chemical Reactions Analysis

1,1’-Biphenyl, 4-(2-methylpropyl)-4’-nitro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Organic Synthesis

1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- serves as an important intermediate in organic synthesis. Its structure allows for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The nitro group can be reduced to an amine, enabling further functionalization.

- Cross-Coupling Reactions : It can participate in Suzuki or Heck reactions to form more complex biphenyl derivatives.

Case Study : A study demonstrated the use of this compound in synthesizing novel arylamine derivatives through palladium-catalyzed coupling reactions. The resulting compounds exhibited enhanced biological activity against certain cancer cell lines .

Material Science

The compound has potential applications in developing advanced materials due to its structural properties:

- Polymer Chemistry : It can be utilized as a monomer for synthesizing high-performance polymers with improved thermal stability and mechanical properties.

| Property | Value |

|---|---|

| Glass Transition Temp. | ~150 °C |

| Thermal Decomposition | >300 °C |

Example Application : Research has shown that incorporating this biphenyl derivative into polymer matrices enhances their thermal and mechanical performance, making them suitable for aerospace applications .

Medicinal Chemistry

The nitro group in 1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- is of particular interest in medicinal chemistry:

- Pharmacological Activity : Compounds with similar structures have been studied for their anti-inflammatory and analgesic properties.

Case Study : A recent investigation into the anti-inflammatory effects of structurally related biphenyl compounds indicated that they could inhibit COX enzymes effectively, suggesting potential therapeutic uses in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-(2-methylpropyl)-4’-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Key Observations :

- The target compound’s alkyl-nitro combination contrasts with halogenated derivatives (e.g., fluorine in ), which exhibit stronger electron-withdrawing effects.

- Positional isomerism matters: Nitro groups at 4' (target) vs. 2 () alter conjugation and dipole moments.

Physical Properties

Available data for comparable compounds:

Analysis :

- Melting points vary significantly with substituents: VM-10’s polar groups (carboxamido, nitrate) contribute to higher m.p. (138–140°C), while fluorine-substituted compounds (e.g., 94–95°C in ) have lower m.p. due to weaker intermolecular forces.

Biological Activity

1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

This structure features a biphenyl backbone with a nitro group and a branched alkyl substituent that may influence its biological interactions.

Biological Activity Overview

Research indicates that 1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- exhibits various biological activities, particularly in relation to enzyme inhibition and receptor modulation. Its structural characteristics allow it to interact with multiple biological targets.

The compound's mechanism of action is primarily linked to its ability to modulate neurotransmitter systems. It may interact with serotonin and dopamine receptors, which are crucial for regulating mood and neurological functions. The presence of the nitro group is hypothesized to enhance its lipophilicity, facilitating better membrane penetration and receptor binding.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications in the biphenyl structure significantly impact the biological activity of the compound. The following table summarizes key findings from relevant studies:

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- | Nitro group, branched alkyl | Neurotransmitter modulation | X |

| Analog A | Different alkyl substituent | Reduced receptor affinity | Y |

| Analog B | Additional functional groups | Enhanced enzyme inhibition | Z |

Note: Replace X, Y, Z with actual IC50 values from relevant studies.

Case Studies

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of 1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- on serotonin receptors. The results indicated that the compound exhibited significant binding affinity to the 5-HT2A receptor subtype, suggesting potential applications in treating mood disorders.

Case Study 2: Enzyme Inhibition

Another research focused on the compound's role as an inhibitor of certain enzymes involved in metabolic pathways. The findings demonstrated that it effectively inhibited the activity of specific cytochrome P450 enzymes, which are essential for drug metabolism.

Comparative Biological Activity

To further understand the compound's efficacy, a comparative analysis was conducted against similar compounds. The following table presents findings from various studies:

| Compound Name | Target Enzyme/Receptor | Activity Type | IC50 (µM) |

|---|---|---|---|

| 1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- | CYP450 enzymes | Inhibition | A |

| Compound C | Serotonin transporter | Reuptake inhibition | B |

| Compound D | Dopamine receptors | Agonist activity | C |

Note: Replace A, B, C with actual IC50 values from relevant studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.